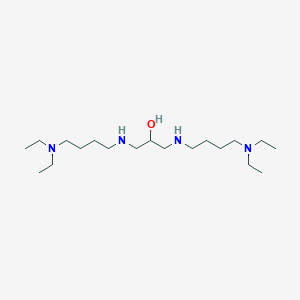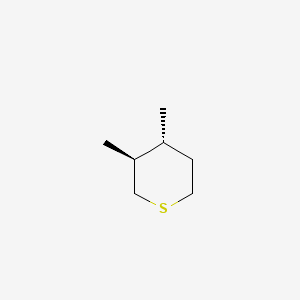
3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:
Alkylation reactions: Introducing ethyl groups to the nitrogen atoms.
Hydroxylation reactions: Adding a hydroxyl group to the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may also be used to accelerate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.
Scientific Research Applications
3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3′-(7,12-diethyl-3,8,13,17-tetramethyl-22,24-dihydroporphyrin-2,18-diyl)dipropanoate
- Androstane-3,17-diol, (3α,5β,17β)-, 2TMS derivative
Uniqueness
3,17-Diethyl-3,8,12,17-tetraazanonadecan-10-OL is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61470-27-7 |
|---|---|
Molecular Formula |
C19H44N4O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1,3-bis[4-(diethylamino)butylamino]propan-2-ol |
InChI |
InChI=1S/C19H44N4O/c1-5-22(6-2)15-11-9-13-20-17-19(24)18-21-14-10-12-16-23(7-3)8-4/h19-21,24H,5-18H2,1-4H3 |
InChI Key |
CHSVHDTWWLXBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNCC(CNCCCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14574930.png)



![4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine](/img/structure/B14574943.png)

![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)
![4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14574958.png)

![9-[(Propan-2-yl)oxy]-9H-xanthene](/img/structure/B14574977.png)
![1-Methoxybicyclo[3.2.1]octane](/img/structure/B14574984.png)



